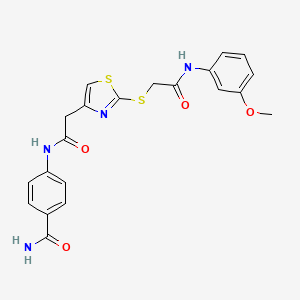

4-(2-(2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide

Description

This compound is a benzamide derivative featuring a thiazole core substituted with a thioether-linked 2-oxoethyl group and a 3-methoxyphenylamino moiety. Its structure integrates key pharmacophores:

- Thiazole ring: Enhances metabolic stability and modulates electronic properties.

- Acetamido linker: Facilitates interactions with biological targets (e.g., kinases, apoptosis regulators).

- 3-Methoxyphenyl group: Improves solubility and influences receptor binding through electron-donating effects.

Characterization via IR, NMR, and MS confirms its structural integrity, with resonance signals aligning with similar compounds (e.g., δ 7.2–8.1 ppm for aromatic protons) .

Properties

IUPAC Name |

4-[[2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S2/c1-29-17-4-2-3-15(9-17)24-19(27)12-31-21-25-16(11-30-21)10-18(26)23-14-7-5-13(6-8-14)20(22)28/h2-9,11H,10,12H2,1H3,(H2,22,28)(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUGVIMHMRNAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-(2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide , also known as a thiazole derivative, has garnered attention due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a complex structure comprising:

- A benzamide core.

- A thiazole ring linked through a thioether bridge.

- An amino group attached to a methoxyphenyl moiety.

This unique arrangement suggests potential interactions with various biological targets, particularly in cancer and inflammatory pathways.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

-

Anticancer Activity :

- Studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to the one have demonstrated cytotoxic effects against breast cancer cells (MCF-7) by activating both extrinsic and intrinsic apoptotic pathways .

- The presence of the methoxyphenyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

- Anti-inflammatory Effects :

- Antioxidant Properties :

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation, leading to reduced cell proliferation and survival.

- Receptor Modulation : The structural components suggest the potential for interaction with various receptors, possibly altering signaling pathways related to cell growth and apoptosis.

Research Findings

A summary of notable research findings on similar compounds is presented below:

Case Studies

- Cytotoxicity Evaluation :

- Inflammation Model Studies :

Comparison with Similar Compounds

Structural Analogues from Benzoxazole-Based Derivatives ()

Compounds such as 12h (4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(3-methoxyphenyl)benzamide) and 8e (4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide) share the acetamido-benzamide scaffold but replace the thiazole with a benzooxazole core. Key differences include:

- Core Heteroatoms : Thiazole (S, N) vs. benzooxazole (O, N). Thiazole’s sulfur may enhance lipophilicity and kinase inhibition .

- Substituent Effects: The 5-chloro group in 12h increases cytotoxicity (IC₅₀: 8.2 μM against HepG2) compared to non-halogenated analogs, suggesting halogenation boosts activity .

Thiazole-Based Antimicrobial Derivatives ()

Compounds 107k (N-(4-(3-chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide) and 107p (methyl 2-(2-(2-(3-methoxyphenyl)acetamido)thiazol-4-yl)acetate) highlight the role of thiazole-acetamido motifs in antimicrobial activity:

- Antimicrobial Potency : 107k showed MIC values of 6.25–12.5 μg/mL against bacterial/fungal strains, outperforming analogs lacking the 3-methoxy group .

- Structural Divergence : The target compound’s benzamide terminus (vs. methyl esters or tolyl groups in 107p ) may redirect activity toward anticancer pathways.

Thiazole-Triazole Hybrids ()

Compounds like N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4) share the thiazole-thioether linkage but incorporate furan carboxamide. This substitution reduces cytotoxicity (e.g., IC₅₀ > 50 μM in HepG2) compared to benzamide-terminated analogs .

Cytotoxicity and Apoptosis Induction

Antimicrobial Activity

- The 3-methoxyphenyl group in the target compound mirrors 107k , which demonstrated broad-spectrum antifungal activity (MIC: 12.5 μg/mL against Aspergillus flavus) .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.